Cas no 773140-43-5 (ethyl 4-aminopyridine-2-carboxylate)

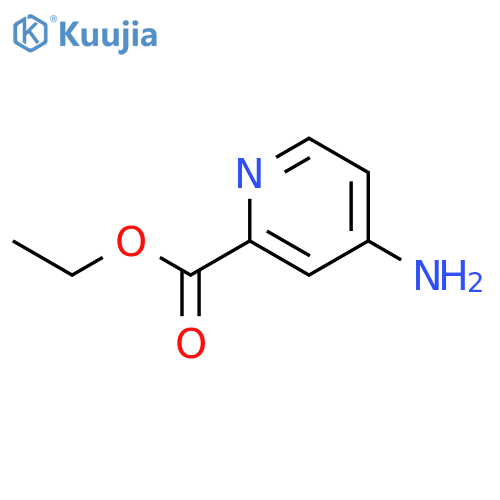

773140-43-5 structure

商品名:ethyl 4-aminopyridine-2-carboxylate

CAS番号:773140-43-5

MF:C8H10N2O2

メガワット:166.177201747894

MDL:MFCD10566236

CID:552129

PubChem ID:45082573

ethyl 4-aminopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-aminopicolinate

- 2-Pyridinecarboxylicacid,4-amino-,ethylester

- 4-amino-2-Pyridinecarboxylic acid ethyl ester

- Ethyl 4-aminopyridine-2-carboxylate

- 2-Pyridinecarboxylicacid,4-amino-,ethylester(9CI)

- 2-Pyridinecarboxylic acid, 4-amino-, ethyl ester

- AK133247

- 2-Pyridinecarboxylic acid, 4-amino-,ethyl ester

- Ethyl 4-amino-2-pyridinecarboxylate

- FCH881067

- PB20455

- RP22915

- ST2412990

- AX8254798

- ethyl4-aminopicolinate

- FT-0735395

- YFB14043

- 2-pyridinecarboxylic acid,4-amino-,ethyl ester

- J-510312

- AC-22633

- MFCD10566236

- A9788

- CS-W006276

- DS-4462

- 773140-43-5

- SCHEMBL3062909

- P10918

- DTXSID20665291

- AKOS006303123

- EN300-6511376

- ethyl 4-aminopyridine-2-carboxylate

-

- MDL: MFCD10566236

- インチ: 1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10)

- InChIKey: JEGLDMPBDKDOQM-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C([H])=C(C([H])=C([H])N=1)N([H])[H])=O)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 166.0743

- どういたいしつりょう: 166.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 340.8±22.0 °C at 760 mmHg

- フラッシュポイント: 159.9±22.3 °C

- 屈折率: 1.559

- PSA: 65.21

- じょうきあつ: 0.0±0.7 mmHg at 25°C

ethyl 4-aminopyridine-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 4-aminopyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM174117-5g |

Ethyl 4-aminopyridine-2-carboxylate |

773140-43-5 | 97% | 5g |

$192 | 2021-08-05 | |

| eNovation Chemicals LLC | D583697-5g |

2-Pyridinecarboxylicacid,4-amino-,ethylester(9CI) |

773140-43-5 | 95% | 5g |

$524 | 2024-05-24 | |

| eNovation Chemicals LLC | Y0985164-25g |

Ethyl 4-aminopicolinate |

773140-43-5 | 95% | 25g |

$560 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0077-1G |

ethyl 4-aminopyridine-2-carboxylate |

773140-43-5 | 95% | 1g |

¥ 1,201.00 | 2023-04-13 | |

| Apollo Scientific | OR931425-250mg |

Ethyl 4-aminopyridine-2-carboxylate |

773140-43-5 | 95% | 250mg |

£185.00 | 2025-02-21 | |

| TRC | E677506-250mg |

Ethyl 4-Aminopicolinate |

773140-43-5 | 250mg |

$75.00 | 2023-05-18 | ||

| Chemenu | CM174117-10g |

Ethyl 4-aminopyridine-2-carboxylate |

773140-43-5 | 97% | 10g |

$264 | 2021-08-05 | |

| abcr | AB441177-1 g |

Ethyl 4-aminopicolinate; . |

773140-43-5 | 1g |

€436.10 | 2022-06-10 | ||

| Apollo Scientific | OR931425-1g |

Ethyl 4-aminopyridine-2-carboxylate |

773140-43-5 | 95% | 1g |

£420.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064032-1g |

Ethyl 4-aminopicolinate |

773140-43-5 | 97% | 1g |

¥388.00 | 2024-07-28 |

ethyl 4-aminopyridine-2-carboxylate 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

773140-43-5 (ethyl 4-aminopyridine-2-carboxylate) 関連製品

- 71469-93-7(Methyl 4-aminopyridine-2-carboxylate)

- 119830-47-6(Ethyl 5-aminopicolinate)

- 1000783-11-8(Ethyl 4,5-diaminopicolinate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:773140-43-5)ethyl 4-aminopyridine-2-carboxylate

清らかである:99%

はかる:1.0g

価格 ($):151.0